molecular formula C5H8BrF B6194740 1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers CAS No. 2680534-55-6

1-bromo-3-(fluoromethyl)cyclobutane, Mixture of diastereomers

Cat. No.: B6194740
CAS No.: 2680534-55-6
M. Wt: 167
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Description

1-Bromo-3-(fluoromethyl)cyclobutane, mixture of diastereomers, is a chemical compound that features a cyclobutane ring substituted with a bromine atom and a fluoromethyl group. This compound is notable for its structural complexity due to the presence of multiple stereocenters, resulting in a mixture of diastereomers. The unique arrangement of atoms in this compound makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-bromo-3-(fluoromethyl)cyclobutane can be achieved through several synthetic routes. One common method involves the bromination of 3-(fluoromethyl)cyclobutene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(fluoromethyl)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.

    Reduction Reactions: The compound can be reduced to 3-(fluoromethyl)cyclobutane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: Oxidation of the fluoromethyl group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 3-(fluoromethyl)cyclobutanol, while reduction with lithium aluminum hydride produces 3-(fluoromethyl)cyclobutane.

Scientific Research Applications

1-Bromo-3-(fluoromethyl)cyclobutane is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, often involves derivatives of this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-3-(fluoromethyl)cyclobutane involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluoromethyl groups can form covalent or non-covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. The cyclobutane ring provides a rigid framework that can influence the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

1-Bromo-3-(fluoromethyl)cyclobutane can be compared with other similar compounds, such as:

    1-Bromo-2-(fluoromethyl)cyclobutane: This compound has a similar structure but with the fluoromethyl group in a different position, leading to different chemical and biological properties.

    1-Bromo-3-(chloromethyl)cyclobutane:

    3-Bromo-1-(fluoromethyl)cyclobutane: The position of the bromine and fluoromethyl groups is reversed, affecting the compound’s stereochemistry and reactivity.

The uniqueness of 1-bromo-3-(fluoromethyl)cyclobutane lies in its specific arrangement of substituents, which imparts distinct chemical and biological properties that can be exploited in various applications.

Properties

CAS No.

2680534-55-6

Molecular Formula

C5H8BrF

Molecular Weight

167

Purity

95

Origin of Product

United States

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